Ethyl 2-bromo-4-cyano-6-iodobenzoate
Description
Ethyl 2-bromo-4-cyano-6-iodobenzoate is a multifunctional substituted benzoate ester characterized by halogen (bromo, iodo) and cyano substituents at positions 2, 6, and 4 of the aromatic ring, respectively. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its reactive substituents, which enable diverse chemical transformations.
Properties
IUPAC Name |
ethyl 2-bromo-4-cyano-6-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrINO2/c1-2-15-10(14)9-7(11)3-6(5-13)4-8(9)12/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGVSYCMDJNNSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1I)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares Ethyl 2-bromo-4-cyano-6-iodobenzoate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Analysis
Table 1: Substituent Comparison of Selected Ethyl Benzoate Derivatives
Key Observations:
- Lipophilicity: The difluoromethyl group in the analog (C₁₁H₈BrF₂NO₂) increases lipophilicity, whereas the iodo group in the target compound adds polarizability but may reduce membrane permeability .
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